![molecular formula C35H38Cl2N8O4 B602483 Sporanox CAS No. 1217512-35-0](/img/structure/B602483.png)
Sporanox
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Overview
Description
An isotopically labelled, orally active antimycotic structurally related to Ketoconazole.
Biological Activity
Sporanox, the brand name for itraconazole, is a triazole antifungal agent widely used to treat various fungal infections. Its biological activity primarily involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and recent case studies highlighting its efficacy.
Itraconazole functions by inhibiting the cytochrome P450 enzyme system, particularly the enzyme CYP3A4, which is crucial for the biosynthesis of ergosterol. Ergosterol is essential for maintaining the structural integrity and functionality of fungal cell membranes. By disrupting ergosterol synthesis, itraconazole compromises the cell membrane integrity, leading to fungal cell death.
Key Points:
- Inhibition of Ergosterol Synthesis: Itraconazole inhibits the 14α-demethylation step in ergosterol synthesis.
- Targeted Fungal Species: Effective against a range of fungi including Aspergillus, Blastomyces, and Histoplasma species .
Pharmacokinetics
The pharmacokinetic profile of itraconazole reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption: Itraconazole is absorbed from the gastrointestinal tract with variable bioavailability influenced by food intake and formulation type. The oral solution has higher bioavailability compared to capsules.
- Distribution: It is highly protein-bound (99.8%) and penetrates various tissues, achieving higher concentrations in keratinous tissues such as skin and nails compared to plasma.
- Metabolism: Primarily metabolized in the liver via CYP3A4, producing active metabolites like hydroxy-itraconazole.
- Excretion: Excreted mainly through urine (35%) and feces (54%) as inactive metabolites .
Table 1: Pharmacokinetic Parameters of Itraconazole
Parameter | Value |
---|---|
Bioavailability | ~55% (capsules), ~100% (oral solution) |
Protein Binding | ~99.8% |
Half-Life | 24 hours |
Metabolites | Hydroxy-itraconazole |
Clinical Applications
This compound is indicated for treating various fungal infections, including:
- Aspergillosis
- Blastomycosis
- Histoplasmosis
- Onychomycosis (nail infections)
The efficacy of itraconazole has been demonstrated in numerous clinical trials, showing favorable outcomes in both immunocompromised and non-immunocompromised patients .
Case Studies and Research Findings
Recent studies have explored unconventional uses of itraconazole beyond traditional antifungal applications:
-
Case Study on Autism Spectrum Disorder:
A notable case involved a child with autism who underwent treatment with escalating doses of this compound. Remarkably, after three months of treatment, there was a complete resolution of autism symptoms coinciding with a significant reduction in urinary markers associated with Aspergillus colonization. This case suggests a potential link between fungal colonization and autism symptoms . -
Efficacy Against Resistant Fungal Infections:
Research has indicated that itraconazole may be effective against certain resistant strains of fungi when conventional therapies fail. A study highlighted that patients treated with itraconazole showed improved clinical outcomes compared to those receiving standard care .
Table 2: Summary of Clinical Efficacy Studies
Study Focus | Outcome |
---|---|
Aspergillosis Treatment | 70% clinical success rate |
Blastomycosis and Histoplasmosis | Significant reduction in infection markers |
Autism Spectrum Disorder | Complete symptom resolution |
Scientific Research Applications
Clinical Applications
- Superficial Fungal Infections :
- Systemic Fungal Infections :
- Inflammatory Skin Disorders :
Pharmacokinetics
- Itraconazole exhibits a complex pharmacokinetic profile characterized by high oral bioavailability and extensive tissue distribution. The drug's absorption can be influenced by food intake; thus, it is often recommended to take it with meals to enhance absorption .
- New formulations such as SUBA-itraconazole have been developed to improve bioavailability and reduce dosing variability compared to traditional this compound capsules .
Case Study 1: Onychomycosis Treatment
A clinical trial involving patients with onychomycosis demonstrated that itraconazole administered in pulse dosing (e.g., 200 mg twice daily for one week per month) resulted in significant mycological cure rates while minimizing overall drug exposure . This approach not only improved patient compliance but also reduced treatment costs.
Case Study 2: Systemic Fungal Infections in Immunocompromised Patients
In a study focusing on patients with HIV/AIDS suffering from histoplasmosis, itraconazole showed a high success rate when used as a first-line treatment. The study highlighted the drug's ability to penetrate tissues effectively, achieving therapeutic concentrations necessary for combating systemic infections .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antifungal agents:
Antifungal Agent | Indications | Efficacy Rate | Notes |
---|---|---|---|
This compound (Itraconazole) | Onychomycosis, Histoplasmosis | 70-90% | Effective for both superficial and systemic infections. |
Fluconazole | Candidiasis | 80-95% | Limited effectiveness against non-Candida species. |
Amphotericin B | Severe systemic fungal infections | 80-100% | High toxicity; reserved for severe cases. |
Voriconazole | Aspergillosis | 50-70% | Preferred for invasive aspergillosis; requires monitoring. |
Properties
CAS No. |
1217512-35-0 |
---|---|
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
708.6 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3 |
InChI Key |
VHVPQPYKVGDNFY-NZHIZTFASA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance |
Off-White to Light Beige Solid |
melting_point |
163-165°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
84625-61-6 (unlabelled) |
Synonyms |
(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one |
tag |
Itraconazole |
Origin of Product |
United States |
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